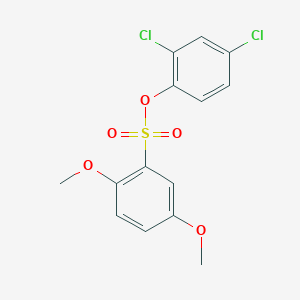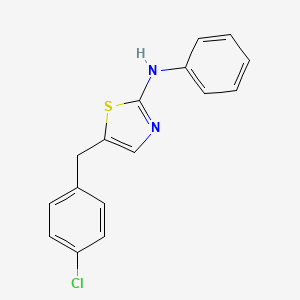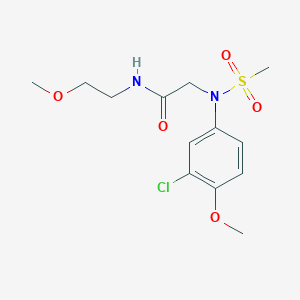
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate, also known as DCDS, is a chemical compound that has been extensively studied for its potential use in scientific research. DCDS has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Mécanisme D'action
The mechanism of action of 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate is not fully understood, but it is thought to involve the modulation of ion channel activity. Specifically, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been found to bind to and modulate the activity of certain types of ion channels, leading to changes in cellular function.
Biochemical and Physiological Effects:
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has a variety of biochemical and physiological effects, including the modulation of ion channel activity, changes in cellular signaling pathways, and alterations in gene expression. These effects can have a range of downstream effects, including changes in cellular function and potential therapeutic effects in diseases such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate in lab experiments is its ability to modulate ion channel activity, making it a valuable tool for studying their function. Additionally, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been found to have potential therapeutic effects in diseases such as cancer and Alzheimer's disease. However, limitations of using 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate in lab experiments include the need for careful dosing and potential off-target effects on other cellular processes.
Orientations Futures
There are a number of potential future directions for research involving 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate, including further studies on its mechanism of action and potential therapeutic effects in diseases such as cancer and Alzheimer's disease. Additionally, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate could be used as a tool for studying the function of other ion channels and cellular processes, leading to a better understanding of their function and potential therapeutic targets.
Méthodes De Synthèse
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate.
Applications De Recherche Scientifique
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for a range of diseases. 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been shown to modulate the activity of certain ion channels, making it a valuable tool for studying their function. Additionally, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been found to have potential therapeutic effects in diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
(2,4-dichlorophenyl) 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O5S/c1-19-10-4-6-13(20-2)14(8-10)22(17,18)21-12-5-3-9(15)7-11(12)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGMWWJQBGWNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227998.png)

![1-(4-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5228003.png)
![11-(5-chloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5228007.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228024.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)

![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)

![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)